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Compound of Interest

Compound Name: TEPC466

Cat. No.: B10861733

Get Quote

TEPP-46 and DASA-58 are two of the most studied small-molecule activators of PKM2. Both

function by binding to a pocket at the PKM2 subunit interface, which is distinct from the binding

site of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP).[4][5] This binding

promotes the stable and active tetrameric conformation of the enzyme.[5][6] The table below

summarizes key quantitative data for these compounds.
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Compound Type

AC50

(Biochemical

Assay)

Selectivity References

TEPP-46
Allosteric

Activator
92 nM

High selectivity

over PKM1,

PKR, and PKL

[7]

DASA-58
Allosteric

Activator

Potent and

specific activator

(specific AC50

not consistently

reported)

Specific for

PKM2
[7]

Mitapivat (AG-

348)

Allosteric

Activator

Data not

specified in

searches

Activator of

PKM2
[7]

TP-1454
Allosteric

Activator
10 nM

Activator of

PKM2
[7]

Fructose-1,6-

bisphosphate

(FBP)

Endogenous

Activator

N/A

(Endogenous)

Activates

multiple PK

isoforms

[5]

Signaling Pathway and Mechanism of Action
PKM2 activators shift the equilibrium of the enzyme from its less active dimeric state to its

highly active tetrameric state. This enhances the final, rate-limiting step of glycolysis: the

conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the

production of ATP. By locking PKM2 in its active state, these probes reverse the metabolic

phenotype associated with many cancer cells, forcing them away from anabolic metabolism

and towards catabolic energy production.
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Caption: PKM2 activation by endogenous FBP and pharmacological probes like TEPP-46.

Experimental Protocols
The activity of PKM2 probes is typically quantified using enzyme activity assays. The two most

common methods are the lactate dehydrogenase (LDH)-coupled assay and the luciferase-

based Kinase-Glo assay.[1][8]

LDH-Coupled Enzyme Assay (Kinetic)
This assay measures the production of pyruvate by coupling it to the conversion of pyruvate to

lactate by lactate dehydrogenase (LDH). This reaction oxidizes NADH to NAD+, resulting in a

decrease in absorbance at 340 nm that is proportional to PKM2 activity.[8]

Methodology:
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Prepare Reagents:

Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.[8]

Substrate Mix: Prepare a solution in assay buffer containing 200µM PEP, 200µM ADP,

200µM NADH, and 200 U/mL LDH.[8]

Enzyme Solution: Prepare a solution of purified recombinant human PKM2 in assay buffer.

Test Compound: Dissolve the PKM2 probe (e.g., TEPP-46) in DMSO to create a stock

solution, then dilute to desired concentrations in assay buffer. The final DMSO

concentration should not exceed 1%.[2]

Assay Procedure:

Add the test compound dilutions to the wells of a 96-well UV-transparent plate. Include

"DMSO only" as a negative control and a known activator like FBP as a positive control.

Add the PKM2 enzyme solution to each well and incubate for 15 minutes at room

temperature to allow compound binding.

Initiate the reaction by adding the Substrate Mix to all wells.

Immediately place the plate in a microplate reader capable of measuring absorbance at

340 nm.

Monitor the decrease in absorbance kinetically over 20-30 minutes at room temperature.

Data Analysis:

Calculate the rate of reaction (V) by determining the slope of the linear portion of the

absorbance vs. time curve.

Plot the reaction rate against the concentration of the test compound.

Determine the AC50 (the concentration at which the compound elicits 50% of its maximal

effect) by fitting the data to a dose-response curve.
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Kinase-Glo® Luminescence Assay (Endpoint)
This assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-

based reagent. The luminescent signal is directly proportional to the amount of ATP generated,

and therefore to PKM2 activity.[8] This method is generally less prone to compound

interference than the LDH-coupled assay.[8]

Methodology:

Prepare Reagents:

Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.[8]

Substrate Mix: Prepare a solution in assay buffer containing 200µM PEP and 200µM ADP.

[8]

Enzyme Solution: Prepare a solution of purified recombinant human PKM2.

Test Compound: Prepare serial dilutions of the PKM2 probe in DMSO and assay buffer.

Detection Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's

instructions.

Assay Procedure:

Add the test compound dilutions and control solutions to the wells of a white, opaque 96-

well plate.

Add the PKM2 enzyme solution and incubate for 15 minutes at room temperature.

Start the enzymatic reaction by adding the Substrate Mix.

Incubate the plate for a set period (e.g., 20-60 minutes) at room temperature to allow for

ATP production.[8]

Stop the reaction and initiate the detection process by adding the Kinase-Glo® reagent to

each well.
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Incubate for 10 minutes in the dark to stabilize the luminescent signal.

Measure luminescence using a microplate luminometer.

Data Analysis:

Subtract the background luminescence (wells with no enzyme).

Plot the luminescent signal against the concentration of the test compound.

Calculate the AC50 value from the resulting dose-response curve.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing PKM2

activators.
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Caption: General workflow for in vitro screening of PKM2 activators.
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Conclusion
TEPP-46 is a highly potent and selective activator of PKM2 that serves as a valuable tool for

studying the metabolic vulnerabilities of cancer cells. Comparative analysis with other probes

like DASA-58 reveals a common mechanism of action centered on the allosteric stabilization of

the active PKM2 tetramer.[4][5] The choice of probe for a particular study may depend on

factors such as desired potency and specific experimental context. The standardized

biochemical assays outlined here, particularly the robust Kinase-Glo method, provide a reliable

framework for quantifying the activity of these and other novel PKM2 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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